beta-D-Galactopyranoside, 1-methylethyl 1-thio-

lac operon bimodal induction single‑cell analysis

Lactose-based induction fails in LacY-deficient hosts and yields heterogeneous populations, reducing protein titers. IPTG (Isopropyl β-D-1-thiogalactopyranoside) solves this with: • LacY-independent cellular uptake for homogeneous all-or-none induction. • Non-metabolizable thioglycosidic bond: constant inducer levels, no β-galactosidase degradation. • 14.6% higher specific titre vs. lactose (Gombert et al., 2000). • 3x faster mammalian clearance than MTG (Wyborski & Short, 1991).

Molecular Formula C9H18O5S
Molecular Weight 238.30 g/mol
Cat. No. B12058269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Galactopyranoside, 1-methylethyl 1-thio-
Molecular FormulaC9H18O5S
Molecular Weight238.30 g/mol
Structural Identifiers
SMILESCC(C)SC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3
InChIKeyBPHPUYQFMNQIOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IPTG: Core Identity and Procurement Profile


beta-D-Galactopyranoside, 1-methylethyl 1-thio- (commonly designated IPTG) is a synthetic thiogalactoside that functions as a gratuitous, non‑metabolizable inducer of the lac operon. It allosterically displaces the LacI repressor from operator DNA, mimicking the natural inducer allolactose [1]. The presence of a sulfur atom in the thioglycosidic bond renders IPTG resistant to hydrolysis by β‑galactosidase, so its intracellular concentration remains constant throughout induction . These properties have made IPTG the standard small‑molecule inducer for recombinant protein production in Escherichia coli and for lac‑based genetic circuits.

Gratuitous lac operon inducer
Non-metabolizable thiogalactoside that maintains constant intracellular concentration; standard for recombinant protein production in E. coli.
LacY-independent uptake
Freely penetrates cells without lactose permease, enabling reliable induction in BL21(DE3) and many common expression hosts.
Hydrolysis-resistant
Thioglycosidic bond prevents degradation by β-galactosidase, supporting sustained and homogeneous induction in long-duration cultures.

Why Common Alternatives Cannot Replace IPTG


Although several β‑galactosides can induce the lac operon, critical differences in transport mechanism, metabolic stability, and induction homogeneity make them non‑interchangeable with IPTG. Lactose strictly requires the lactose permease LacY for uptake and is subsequently hydrolysed by β‑galactosidase, leading to declining intracellular inducer levels and heterogeneous expression [1]. Allolactose, the physiological inducer, is also rapidly degraded by β‑galactosidase, preventing sustained induction. Methyl-β‑D‑thiogalactopyranoside (TMG) enters cells independently of LacY but exhibits a ~10‑fold higher threshold for bimodal induction and slower clearance from mammalian cells than IPTG [2][3]. Substituting IPTG with any of these alternatives without compensating for their distinct pharmacokinetic and transport profiles risks population heterogeneity, reduced protein yield, or complete induction failure in LacY‑deficient hosts.

Lactose
Requires active LacY transport and is hydrolysed by β-galactosidase; intracellular inducer concentration declines, leading to heterogeneous expression and complete failure in LacY-deficient strains.
Allolactose
The natural inducer is rapidly cleaved by β-galactosidase, preventing sustained induction; may not support homogeneous expression across the culture.
TMG (Methyl-β-D-thiogalactopyranoside)
LacY-independent but exhibits a ~10-fold higher bimodal induction threshold in E. coli and slower clearance from mammalian cells; induction timing and population responses may differ significantly.

Evidence Guide for Scientific Procurement


Bimodal Induction Threshold

When compared head‑to‑head in an E. coli gfp reporter strain, IPTG triggered bimodal induction at approximately ten‑fold lower concentrations than TMG [1]. This indicates a substantially lower inducer requirement to achieve the same all‑or‑none gene‑expression switch at the single‑cell level.

Bimodal threshold
Head-to-head
~10-fold lower concentration vs TMG
Reported lower inducer requirement for single-cell switching
E. coli Plac‑gfp reporter; flow cytometry
lac operon bimodal induction single‑cell analysis inducer threshold

Lactose Permease-Independent Uptake

IPTG freely penetrates the E. coli cell wall without the lactose permease LacY, whereas lactose must be actively transported by LacY. In isogenic lacY⁻ strains, IPTG induces a single, fully induced population at all concentrations tested, while lactose fails to induce any expression [1].

LacY-independent uptake
Head-to-head
IPTG: homogeneous induction in lacY⁻ and lacY⁺ strains
Lactose: no induction in lacY⁻; heterogeneous in lacY⁺
Assures induction in common LacY-deficient expression hosts
P‑tac/P‑trc reporters; Khlebnikov & Keasling 2002
inducer uptake lactose permease LacY membrane permeability

Metabolic Stability

Whereas the natural inducer allolactose and the substrate lactose are rapidly hydrolysed by β‑galactosidase, the sulfur atom in the thioglycosidic bond of IPTG renders it completely resistant to enzymatic cleavage. Consequently, the intracellular IPTG concentration remains constant throughout the induction period [1].

Metabolic stability
Class-level
No detectable hydrolysis; intracellular concentration constant
Allolactose/lactose rapidly cleaved, half-life minutes-scale
Enables sustained induction without repeated additions
Enzymatic resistance inferred from thioglycosidic bond; data to verify per host
metabolic stability β‑galactosidase gratuitous inducer constant concentration

Cellular Clearance Rate

In cultured mammalian cells (Mouse L and H4 lines), the clearance rate of IPTG is roughly equal to its uptake rate (~2 h), while MTG is cleared at less than one‑third that rate [1]. Both compounds exhibit a blood half‑life of 15–30 min when administered intravenously to mice, confirming that IPTG can be removed more rapidly from the intracellular compartment.

Cellular clearance
Cross-study
Clearance rate ≈ uptake rate; blood t½ 15–30 min
MTG clearance ≤ one-third of IPTG clearance in cultured cells
Faster washout supports transient mammalian gene regulation
Mouse L and H4 cells; ¹⁴C‑labeled compounds
mammalian gene regulation pharmacokinetics cellular clearance transient induction

Population Homogeneity

At intermediate inducer concentrations in LacY⁺ E. coli, lactose produces two distinct subpopulations—fully induced and uninduced—whereas IPTG yields a single, uniformly induced population across all tested concentrations and independently of LacY genotype [1]. This homogeneity is critical for reproducible bulk measurements and for maximising productive biomass in bioreactors.

Population homogeneity
Head-to-head
IPTG: single uniformly induced population at all concentrations
Lactose: bimodal (induced/uninduced) at intermediate concentrations
Eliminates subpopulation artefacts in bulk assays and bioreactors
Flow cytometry; same reporter strains as LacY uptake
homogeneous induction flow cytometry population heterogeneity LacY

Maximal Recombinant Protein Yield

In a direct comparison using the lacUV5‑controlled Troponin C expression system, IPTG induction achieved a maximal intracellular protein titre of 110 mg TnC g⁻¹ dry cell weight (DCW), compared with 96 mg g⁻¹ DCW obtained with lactose—a 14.6 % higher specific yield under the conditions tested [1].

Maximal yield
Head-to-head
110 mg TnC / g DCW (IPTG) vs 96 mg/g (lactose)
+14.6% specific titre
Reported yield improvement under lacUV5 control
E. coli BL21 fed‑batch; Troponin C; Gombert et al. 2000
recombinant protein expression Troponin C lacUV5 promoter specific productivity

Application Scenarios


Recombinant Protein Production in LacY-Deficient Strains

IPTG is uniquely suited for induction in widely used E. coli host strains that lack a functional lactose permease (e.g., BL21(DE3) derivatives). As shown by Khlebnikov & Keasling (2002), IPTG freely enters cells without LacY and yields a single, homogeneously induced population, whereas lactose is completely inactive in such backgrounds [1]. Researchers and process engineers should select IPTG for any lac‑based expression system when the host genotype does not guarantee LacY activity or when population homogeneity is critical for downstream analytics.

Mammalian Gene Regulation with Rapid Washout

For transient gene‑expression control in mammalian cell lines, IPTG offers a measurable advantage in clearance rate over the alternative methyl‑β‑D‑thiogalactopyranoside (MTG). Wyborski & Short (1991) demonstrated that IPTG is cleared from cultured cells at approximately three times the rate of MTG, while both compounds achieve similar nuclear uptake [2]. This faster clearance makes IPTG the preferred inducer when rapid restoration of the repressed state is required, such as in pulse‑chase experiments or reversible gene‑regulation studies in transgenic animal models.

High-Titer Industrial Fermentation

In fed‑batch E. coli processes aiming for maximum volumetric productivity, IPTG can deliver a meaningful yield advantage over lactose. Gombert et al. (2000) reported a 14.6 % higher specific titre of Troponin C with IPTG (110 vs 96 mg g⁻¹ DCW) under lacUV5 control [3]. Procurement for large‑scale cGMP production should therefore prioritise IPTG when even modest per‑batch yield improvements translate into significant annual cost savings.

Homogeneous Induction for Single-Cell Studies

IPTG provides homogeneous, all‑or‑none induction at ~10‑fold lower concentrations than TMG, as evidenced by Marbach & Bettenbrock (2012) at the single‑cell level [4]. Combined with its ability to maintain a single induced population across all concentrations (Khlebnikov & Keasling 2002) [1], IPTG is the inducer of choice for synthetic gene circuits and fluorescence‑based reporter studies where bimodal or heterogeneous expression would confound data interpretation and modelling.

Application
Selection Property
Validation Focus
Recombinant protein production in LacY-deficient strains
LacY-independent uptake
Induction homogeneity validation (flow cytometry)
Mammalian gene regulation with rapid washout
Rapid cellular clearance
Clearance kinetics comparison in target cell line
High-titer industrial fermentation
High specific protein yield
Yield benchmarking under relevant promoter/process
Single-cell studies / synthetic gene circuits
Low bimodal induction threshold
Single-cell population homogeneity assessment
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